molecular formula C22H20Cl2N2O2S B14958614 [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone

Cat. No.: B14958614
M. Wt: 447.4 g/mol
InChI Key: YINKOKWVIDSYJP-UHFFFAOYSA-N
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Description

This compound features a hydroxypiperidine moiety substituted with a 4-chlorophenyl group at the 4-position, linked via a methanone bridge to a 1,3-thiazole ring bearing a 2-chlorophenyl substituent at position 2 and a methyl group at position 2.

Properties

Molecular Formula

C22H20Cl2N2O2S

Molecular Weight

447.4 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C22H20Cl2N2O2S/c1-14-19(29-20(25-14)17-4-2-3-5-18(17)24)21(27)26-12-10-22(28,11-13-26)15-6-8-16(23)9-7-15/h2-9,28H,10-13H2,1H3

InChI Key

YINKOKWVIDSYJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzaldehyde with thioamide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the piperidine and thiazole rings using a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can occur at the chlorophenyl groups, leading to the formation of phenyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl groups, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Studied for its pharmacokinetic properties and metabolic pathways.

Industry:

  • Used in the development of new materials with specific chemical properties.
  • Investigated for its potential use in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Example :

  • 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound from ) Structural Differences: Replaces the hydroxypiperidine with a dihydropyrazole-triazole system and introduces a fluorine atom on the phenyl ring. This compound exhibits confirmed antimicrobial activity, suggesting halogen positioning significantly influences bioactivity .

Comparison Table :

Feature Target Compound Compound from
Core Structure Hydroxypiperidine-thiazole Dihydropyrazole-triazole-thiazole
Halogen Substituents 4-Cl (piperidine), 2-Cl (thiazole) 4-Cl (thiazole), 4-F (phenyl)
Reported Bioactivity Inferred (structural analogy) Confirmed antimicrobial activity

Piperidine/Piperazine Derivatives

Example :

  • 2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone () Structural Differences: Substitutes hydroxypiperidine with a methylsulfonyl-piperazine group and replaces the thiazole with a pyrazole.

Comparison Table :

Feature Target Compound Compound from
Heterocyclic Core Thiazole Pyrazole
Substituent on Piperidine 4-Hydroxy 4-Methylsulfonyl
Chlorophenyl Position 4-Cl (piperidine), 2-Cl (thiazole) 4-Cl (pyrazole)

Thiazole-Containing Analogues

Example :

  • 5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones () Structural Differences: Utilizes a thiazolidinone core instead of thiazole and introduces hydrazone linkages. Functional Impact: Thiazolidinones are known for anti-inflammatory and antimicrobial properties. The hydrazone moiety may enhance metal-chelation properties, differing from the methanone bridge in the target compound .

Comparison Table :

Feature Target Compound Compound from
Thiazole Derivative 1,3-Thiazole Thiazolidinone
Linkage Type Methanone Hydrazone
Bioactivity Potential antimicrobial (inferred) Broad-spectrum antimicrobial

Pyrazolone-Based Analogues

Example :

  • 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone () Structural Differences: Replaces the thiazole with a pyrazolone ring and introduces a thiophene group. Functional Impact: Pyrazolones exhibit diverse bioactivity, including antitumor effects. The thiophene group may enhance π-π stacking interactions in biological targets compared to the chlorophenyl-thiazole system .

Comparison Table :

Feature Target Compound Compound from
Heterocyclic Core Thiazole Pyrazolone
Aromatic Substituent 2-Chlorophenyl Thiophene
Reported Bioactivity Inferred Antitumor, antibacterial

Key Research Findings and Implications

  • Halogen Effects : Chlorine at meta/para positions (e.g., 4-Cl in the target compound) enhances lipophilicity and target binding, while fluorine improves metabolic stability .
  • Core Heterocycles: Thiazoles and pyrazoles/thiazolidinones exhibit distinct electronic profiles, influencing solubility and receptor interactions .
  • Substituent Flexibility : Hydroxyl (target compound) vs. sulfonyl () groups on piperidine/piperazine drastically alter polarity and pharmacokinetics.

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